5,11-Dihydro-5-(2-diethylaminoethylamino)[1]benzoxepino[3,4-b]pyridine
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Overview
Description
5,11-Dihydro-5-(2-diethylaminoethylamino)1benzoxepino[3,4-b]pyridine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoxepine ring fused with a pyridine ring, and it includes a diethylaminoethylamino group, which contributes to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,11-Dihydro-5-(2-diethylaminoethylamino)1benzoxepino[3,4-b]pyridine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzoxepine Ring: This step often involves the cyclization of a suitable precursor, such as a substituted phenol, with an appropriate reagent like a halogenated ketone under basic conditions.
Fusion with Pyridine Ring: The benzoxepine intermediate is then reacted with a pyridine derivative, often through a condensation reaction, to form the fused ring system.
Introduction of the Diethylaminoethylamino Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylaminoethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the benzoxepine ring, potentially converting it to a more saturated system.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new functional groups.
Major Products
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Saturated benzoxepine derivatives.
Substitution: Various substituted benzoxepine-pyridine compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5,11-Dihydro-5-(2-diethylaminoethylamino)1benzoxepino[3,4-b]pyridine is studied for its unique electronic properties and potential as a building block for more complex molecules.
Biology
Biologically, this compound is investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids, which could lead to new insights in biochemistry and molecular biology.
Medicine
In medicine, the compound is explored for its potential therapeutic properties, including its ability to interact with specific receptors or enzymes, which could make it a candidate for drug development.
Industry
Industrially, the compound may be used in the development of new materials with specific electronic or optical properties, contributing to advancements in fields like materials science and nanotechnology.
Mechanism of Action
The mechanism of action of 5,11-Dihydro-5-(2-diethylaminoethylamino)1benzoxepino[3,4-b]pyridine involves its interaction with molecular targets such as enzymes or receptors. The diethylaminoethylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the benzoxepine-pyridine core can engage in π-π stacking or hydrophobic interactions, modulating the activity of the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 5,11-Dihydro-5-(2-dimethylaminoethylamino)1benzoxepino[3,4-b]pyridine
- 5,11-Dihydro-5-(2-piperidinoethylamino)1benzoxepino[3,4-b]pyridine
- 5,11-Dihydro-5-(2-morpholinoethylamino)1benzoxepino[3,4-b]pyridine
Uniqueness
Compared to these similar compounds, 5,11-Dihydro-5-(2-diethylaminoethylamino)1benzoxepino[3,4-b]pyridine is unique due to the presence of the diethylaminoethylamino group, which can significantly influence its chemical reactivity and biological activity. This group can enhance the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H25N3O |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-(5,11-dihydro-[1]benzoxepino[3,4-b]pyridin-11-yl)-N',N'-diethylethane-1,2-diamine |
InChI |
InChI=1S/C19H25N3O/c1-3-22(4-2)13-12-21-19-15-9-7-11-20-17(15)14-23-18-10-6-5-8-16(18)19/h5-11,19,21H,3-4,12-14H2,1-2H3 |
InChI Key |
BXCYELSSZNDSFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1C2=C(COC3=CC=CC=C13)N=CC=C2 |
Origin of Product |
United States |
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